molecular formula C21H18Cl2N2O4 B14547230 3,5-Pyrazolidinedione, 1,2-bis(4-chlorobenzoyl)-4,4-diethyl- CAS No. 62188-94-7

3,5-Pyrazolidinedione, 1,2-bis(4-chlorobenzoyl)-4,4-diethyl-

Cat. No.: B14547230
CAS No.: 62188-94-7
M. Wt: 433.3 g/mol
InChI Key: FMHSBOCVYNNODE-UHFFFAOYSA-N
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Description

1,2-Bis(4-chlorobenzoyl)-4,4-diethylpyrazolidine-3,5-dione is a synthetic organic compound characterized by its unique structure, which includes two 4-chlorobenzoyl groups attached to a pyrazolidine-3,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(4-chlorobenzoyl)-4,4-diethylpyrazolidine-3,5-dione typically involves the reaction of 4-chlorobenzoyl chloride with diethylpyrazolidine-3,5-dione under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-chlorobenzoyl)-4,4-diethylpyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorobenzoyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents onto the chlorobenzoyl groups.

Scientific Research Applications

1,2-Bis(4-chlorobenzoyl)-4,4-diethylpyrazolidine-3,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Bis(4-chlorobenzoyl)-4,4-diethylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(4-chlorobenzoyl)hydrazine
  • 1,2-Bis(4-chlorobenzoyl)ethylene
  • 1,2-Bis(4-chlorobenzoyl)benzene

Uniqueness

1,2-Bis(4-chlorobenzoyl)-4,4-diethylpyrazolidine-3,5-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrazolidine-3,5-dione core and diethyl groups differentiate it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

CAS No.

62188-94-7

Molecular Formula

C21H18Cl2N2O4

Molecular Weight

433.3 g/mol

IUPAC Name

1,2-bis(4-chlorobenzoyl)-4,4-diethylpyrazolidine-3,5-dione

InChI

InChI=1S/C21H18Cl2N2O4/c1-3-21(4-2)19(28)24(17(26)13-5-9-15(22)10-6-13)25(20(21)29)18(27)14-7-11-16(23)12-8-14/h5-12H,3-4H2,1-2H3

InChI Key

FMHSBOCVYNNODE-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)N(N(C1=O)C(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl)CC

Origin of Product

United States

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